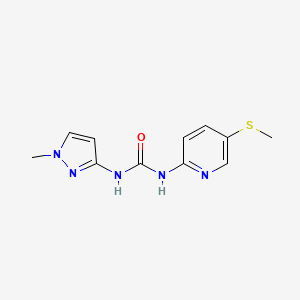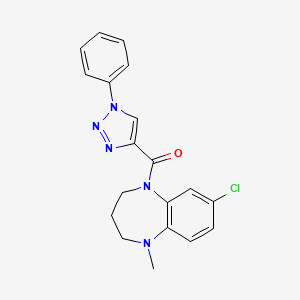
1-(1-Methylpyrazol-3-yl)-3-(5-methylsulfanylpyridin-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methylpyrazol-3-yl)-3-(5-methylsulfanylpyridin-2-yl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a pyrazole ring and a pyridine ring, both of which are substituted with methyl and methylsulfanyl groups, respectively. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylpyrazol-3-yl)-3-(5-methylsulfanylpyridin-2-yl)urea typically involves the reaction of 1-methylpyrazole with 5-methylsulfanylpyridine-2-amine in the presence of a suitable coupling reagent. Commonly used coupling reagents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistent quality and yield. The process may be scaled up by optimizing reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Methylpyrazol-3-yl)-3-(5-methylsulfanylpyridin-2-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder or catalytic hydrogenation.
Substitution: The hydrogen atoms on the pyrazole or pyridine rings can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Iron powder, catalytic hydrogenation
Substitution: Electrophilic or nucleophilic reagents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while reduction of a nitro group may yield amines.
Wissenschaftliche Forschungsanwendungen
1-(1-Methylpyrazol-3-yl)-3-(5-methylsulfanylpyridin-2-yl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: Explored for its potential medicinal properties, including anti-inflammatory, antimicrobial, or anticancer activities. It may be used in preclinical studies to evaluate its efficacy and safety.
Industry: Utilized in the development of new materials or chemical processes. Its unique properties may be harnessed for applications in catalysis, coatings, or other industrial processes.
Wirkmechanismus
The mechanism of action of 1-(1-Methylpyrazol-3-yl)-3-(5-methylsulfanylpyridin-2-yl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-(1-Methylpyrazol-3-yl)-3-(5-methylsulfanylpyridin-2-yl)urea can be compared with other similar compounds, such as:
1-(1-Methylpyrazol-3-yl)-3-phenylurea: Lacks the methylsulfanyl group, which may result in different chemical and biological properties.
1-(1-Methylpyrazol-3-yl)-3-(2-pyridyl)urea: Lacks the methylsulfanyl group and has a different substitution pattern on the pyridine ring.
1-(1-Methylpyrazol-3-yl)-3-(5-methylpyridin-2-yl)urea: Lacks the sulfanyl group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
IUPAC Name |
1-(1-methylpyrazol-3-yl)-3-(5-methylsulfanylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5OS/c1-16-6-5-10(15-16)14-11(17)13-9-4-3-8(18-2)7-12-9/h3-7H,1-2H3,(H2,12,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTZCMUYLMTRDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)NC2=NC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2-bromo-4-fluorophenyl)methyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide](/img/structure/B6622437.png)
![N-[1-(3-chlorophenyl)-5-ethylpyrazol-4-yl]-3-(triazol-1-yl)propanamide](/img/structure/B6622445.png)
![ethyl N-[4-(furan-2-carbonylamino)cyclohexyl]carbamate](/img/structure/B6622448.png)
![N-(2-methoxyethyl)-N-methyl-5-(6-oxa-9-azaspiro[4.5]decan-9-ylmethyl)pyridin-2-amine](/img/structure/B6622458.png)
![N-[(4-ethylsulfonylphenyl)methyl]-5,6-dimethylpyridazin-3-amine](/img/structure/B6622463.png)
![(2,4-Difluorophenyl)-[4-(1-hydroxycyclobutanecarbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B6622471.png)
![1-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-N-methyl-2,3-dihydroindole-5-sulfonamide](/img/structure/B6622486.png)
![1-(4-bromo-2-chlorophenyl)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B6622492.png)
![N-[5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-yl]ethanesulfonamide](/img/structure/B6622498.png)
![[4-(2,3-Difluorophenyl)piperidin-1-yl]-(4-hydroxycyclohexyl)methanone](/img/structure/B6622511.png)
![5-[[(3-Fluoropyridin-4-yl)amino]methyl]thiophene-3-carbonitrile](/img/structure/B6622513.png)
![3-chloro-2-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridin-4-amine](/img/structure/B6622527.png)
![N-methyl-N-[[4-(5-methyl-1,2-oxazol-4-yl)-1,3-thiazol-2-yl]methyl]benzamide](/img/structure/B6622533.png)

